molecular formula C10H13Cl2N3O B2436596 (3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride CAS No. 1799366-56-5

(3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride

Cat. No. B2436596
CAS RN: 1799366-56-5
M. Wt: 262.13
InChI Key: FKZQCDLMUHBDCB-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride, also known as JNJ-31020028, is a small molecule drug that has been studied for its potential use in treating neurological disorders. This compound acts as a selective negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), which is involved in regulating the release of glutamate in the brain.

Mechanism of Action

The mechanism of action of (3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride involves its interaction with the mGluR2 receptor. The compound binds to a specific site on the receptor known as the allosteric modulatory site, which is distinct from the glutamate binding site. By binding to this site, (3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride causes a conformational change in the receptor that reduces its activity. This leads to a decrease in the release of glutamate, which may help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride can reduce the release of glutamate in the brain. This effect is specific to mGluR2, as the compound does not affect the activity of other glutamate receptors. By reducing the excessive glutamate release that is associated with neurological disorders, (3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride may help to improve cognitive function and reduce anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using (3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride in lab experiments is its high purity and yield. This makes it suitable for use in a range of assays and studies. However, one limitation is that the compound is relatively new and has not yet been extensively studied in vivo. Further research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on (3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride. One area of interest is its potential use in treating other neurological disorders, such as depression and bipolar disorder. Another direction is to investigate the long-term effects of the compound on cognitive function and behavior. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of (3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride, including its absorption, distribution, metabolism, and excretion in the body. Finally, the development of more potent and selective negative allosteric modulators of mGluR2 may lead to the discovery of new treatments for neurological disorders.

Synthesis Methods

The synthesis of (3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride has been described in a patent application by Johnson & Johnson Pharmaceutical Research and Development. The synthesis involves several steps, including the preparation of the pyrrolidine starting material, the introduction of the chloropyridine moiety, and the formation of the hydrochloride salt. The final product is obtained in high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

(3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride has been studied for its potential use in treating neurological disorders such as schizophrenia and anxiety. The compound acts as a selective negative allosteric modulator of mGluR2, which is involved in regulating the release of glutamate in the brain. By inhibiting the activity of mGluR2, (3R)-1-(6-chloropyridine-2-carbonyl)pyrrolidin-3-amine hydrochloride may reduce the excessive glutamate release that is associated with these disorders.

properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O.ClH/c11-9-3-1-2-8(13-9)10(15)14-5-4-7(12)6-14;/h1-3,7H,4-6,12H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZQCDLMUHBDCB-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=NC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2=NC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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